Anti-Staphylococcal Activity: 4-OCH₃ Substituent Reduces Potency 2- to 4-Fold Relative to Halogen-Substituted Analogs
In a direct head-to-head comparison of 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides tested against methicillin-resistant S. aureus (ATCC 43300) under identical assay conditions (CO-ADD protocol), the 4-methoxyphenyl-bearing analog 6d exhibited a MIC of 16.0 μg/mL (33.6 μM). This was 4-fold less active than the 4-chlorophenyl analog 6b (MIC = 4.0 μg/mL, 8.3 μM) and the 3,4-dichlorophenyl analog 6c (MIC = 4.0 μg/mL, 7.8 μM), and 2-fold less active than the 4-fluorophenyl analog 6a (MIC = 8.0 μg/mL, 17.2 μM) and the 4-methylphenyl analog 6e (MIC = 8.0 μg/mL, 17.4 μM) . This SAR trend indicates that the electron-donating OCH₃ group is detrimental to anti-staphylococcal potency relative to electron-withdrawing halogen substituents.
4-Cl: 4.0 μg/mL (8.3 μM)
3,4-diCl: 4.0 μg/mL (7.8 μM)
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus ATCC 43300 (MRSA) |
|---|---|
| Target Compound Data | Compound 6d (4-OCH₃): MIC = 16.0 μg/mL (33.6 μM) |
| Comparator Or Baseline | 6b (4-Cl): MIC = 4.0 μg/mL (8.3 μM); 6c (3,4-diCl): MIC = 4.0 μg/mL (7.8 μM); 6a (4-F): MIC = 8.0 μg/mL (17.2 μM); 6e (4-CH₃): MIC = 8.0 μg/mL (17.4 μM) |
| Quantified Difference | 4-OCH₃ is 2- to 4-fold less potent (higher MIC) than halogen-substituted comparators |
| Conditions | CO-ADD antimicrobial screening protocol; broth microdilution; S. aureus ATCC 43300 (MRSA); all compounds tested as chloride or bromide salts |
Why This Matters
For procurement decisions in antimicrobial discovery programs, the 4-OCH₃ analog provides a lower-potency reference point within the SAR series, making it useful as a negative control or for probing the electronic requirements of the target binding site.
- [1] Demchenko, S. et al. Molecules 2021, 26, 4253. Table 1; Section 2.2, lines 170–183. View Source
